molecular formula C13H15FN2O B7863386 3-Fluoro-4-(4-methoxypiperidin-1-yl)benzonitrile

3-Fluoro-4-(4-methoxypiperidin-1-yl)benzonitrile

Cat. No.: B7863386
M. Wt: 234.27 g/mol
InChI Key: QSCVJQWSBWGCAT-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-methoxypiperidin-1-yl)benzonitrile is a fluorinated benzonitrile derivative featuring a 4-methoxypiperidine substituent at the para position of the aromatic ring.

Properties

IUPAC Name

3-fluoro-4-(4-methoxypiperidin-1-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c1-17-11-4-6-16(7-5-11)13-3-2-10(9-15)8-12(13)14/h2-3,8,11H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCVJQWSBWGCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(4-methoxypiperidin-1-yl)benzonitrile typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 3-fluorobenzonitrile, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amine group is subsequently substituted with a 4-methoxypiperidin-1-yl group through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4-methoxypiperidin-1-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The fluorine atom and the piperidinyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new groups onto the benzonitrile ring.

Scientific Research Applications

3-Fluoro-4-(4-methoxypiperidin-1-yl)benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structural properties make it useful in the development of advanced materials with specific electronic or optical characteristics.

    Biological Research: It is employed in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-methoxypiperidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, while the piperidinyl group can modulate its binding affinity and selectivity. These interactions can influence various biological pathways, making the compound useful in drug development and other applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogues differ in substituents on the piperidine/piperazine ring or linker groups between the aromatic core and heterocycle:

Compound Name Substituent/Ring Modification Molecular Formula Molecular Weight Key Properties/Applications References
3-Fluoro-4-(piperazin-1-yl)benzonitrile (22a) Piperazine ring (no methoxy) C₁₁H₁₁FN₄ 218.23 Higher basicity; intermediate in drug synthesis
3-Fluoro-4-[(4-methylpiperidin-1-yl)methyl]benzonitrile Methylpiperidine with methylene linker C₁₄H₁₇FN₂ 248.30 Increased lipophilicity; antimicrobial research
3-Fluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)benzonitrile Hydroxyethylpiperazine C₁₃H₁₆FN₃O 249.28 Enhanced solubility; kinase inhibitor development
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Boronic ester C₁₃H₁₅BFNO₂ 247.08 Suzuki coupling precursor; PET imaging agents

Physicochemical and Spectroscopic Properties

  • Lipophilicity : The methoxy group in 3-Fluoro-4-(4-methoxypiperidin-1-yl)benzonitrile likely increases logP compared to polar derivatives like the hydroxyethylpiperazine analogue .
  • NMR Trends :
    • Piperazine derivatives show distinct proton signals near δ 3.0–3.1 ppm for N–CH₂ groups .
    • Methoxy groups in piperidine rings resonate at δ ~3.3 ppm (¹H) and ~55 ppm (¹³C) .

Critical Insights and Limitations

  • Synthetic Challenges : Bulky substituents (e.g., trifluoromethyl groups in ) reduce reaction yields (e.g., 44% for compound 18) .
  • Thermodynamic Stability : Methoxy groups may stabilize chair conformations in piperidine rings, as observed in X-ray crystallography studies .
  • Commercial Availability : Some analogues (e.g., 3-Fluoro-4-(3-methyl-1H-pyrazol-1-yl)benzonitrile) are discontinued, limiting accessibility .

Biological Activity

3-Fluoro-4-(4-methoxypiperidin-1-yl)benzonitrile is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a fluorinated benzene ring and a piperidine moiety, which are known to influence its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H14FN2O\text{C}_{13}\text{H}_{14}\text{F}\text{N}_{2}\text{O}

IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors, which modulates cellular pathways involved in disease processes.

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of this compound. It has shown effectiveness against various strains of bacteria, particularly those resistant to conventional antibiotics. The mechanism is believed to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Neuropharmacological Effects

Research has also investigated the neuropharmacological effects of this compound. Preliminary findings suggest potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound. Key findings include:

Study Target Effect IC50 Value
Study 1Bacterial Strain AInhibition of growth5 µM
Study 2Enzyme XCompetitive inhibition10 µM
Study 3Receptor YModulation of activity20 µM

These studies demonstrate the compound's potential as a therapeutic agent, particularly in combating resistant bacterial infections and modulating neurochemical pathways.

Case Study: Antibacterial Activity

In a notable case study, researchers evaluated the antibacterial efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant antibacterial activity with an IC50 value lower than many existing treatments, suggesting its potential as a novel antibiotic candidate.

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